Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester, (alphaR)-
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Overview
Description
Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester, (alphaR)-: is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a bromine atom at the para position of the benzene ring, an alpha-hydroxy group, and a methyl ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester, (alphaR)- typically involves the following steps:
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Bromination: : The starting material, benzenepropanoic acid, undergoes bromination to introduce a bromine atom at the para position. This is usually achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Hydroxylation: : The brominated intermediate is then subjected to hydroxylation to introduce the alpha-hydroxy group. This can be done using a hydroxylating agent like hydrogen peroxide (H₂O₂) in the presence of an acid catalyst.
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Esterification: : The final step involves the esterification of the hydroxylated intermediate with methanol (CH₃OH) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction conditions such as temperature, pressure, and reactant concentrations is crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or alkanes.
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Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous solvents.
Substitution: NaOH, KCN, in polar solvents like water or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving brominated aromatic compounds. It serves as a model substrate for investigating the mechanisms of enzymatic transformations and the effects of bromine substitution on biological activity.
Medicine
In medicinal chemistry, Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester is explored for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other high-value products.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester involves its interaction with specific molecular targets. The alpha-hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bromine atom can also affect the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-, methyl ester: Lacks the bromine atom, leading to different reactivity and biological activity.
Benzenepropanoic acid, alpha-hydroxy-, methyl ester: Lacks the bromine substitution, affecting its chemical properties and applications.
Benzenepropanoic acid, 4-bromo-, methyl ester: Lacks the alpha-hydroxy group, resulting in different chemical behavior and uses.
Uniqueness
Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester, (alphaR)- is unique due to the combination of the bromine atom and the alpha-hydroxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (2R)-3-(4-bromophenyl)-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFPGWXTPDLRMM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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